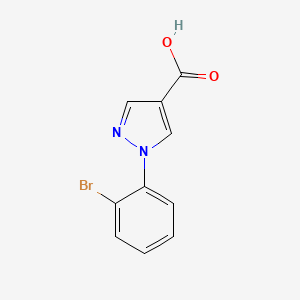

1-(2-溴苯基)-1H-吡唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-Bromophenyl)-1H-pyrazole-4-carboxylic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of the bromophenyl group and the carboxylic acid moiety in the compound suggests potential for various chemical interactions and biological activities.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclization of hydrazines with appropriate diketones or similar precursors. For instance, the synthesis of related compounds has been reported through the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by hydrolysis to yield the corresponding carboxylic acid . Another example includes the synthesis of a pyrazole derivative through the reaction of 4-methoxyphenylhydrazine with 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione . These methods highlight the versatility of synthetic approaches for pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using X-ray diffraction techniques. For example, the structure of a related compound, 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, was determined using X-ray diffraction analysis . The crystal packing of some antipyrine-like derivatives, which are structurally similar to pyrazoles, is stabilized by hydrogen bonds and π-interactions, as revealed by Hirshfeld surface analysis and DFT calculations .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their reactive sites. For instance, 2-aminophenyl-1H-pyrazole has been used as a removable directing group for copper-mediated C-H amidation and sulfonamidation, indicating the potential for functionalization at specific positions on the pyrazole ring . The presence of a bromine atom in the 1-(2-Bromophenyl)-1H-pyrazole-4-carboxylic acid structure suggests that it could also be used in similar reactions, as bromine is a good leaving group in substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For example, the photophysical properties of a related compound were investigated in solvents with different polarities, showing variations in extinction coefficients and quantum yield . The vibrational frequencies and electronic absorption spectra of these compounds can be studied using FT-IR, FT-Raman, and UV-vis spectroscopy, providing insights into their stability and electronic transitions . Additionally, the HOMO-LUMO gap obtained from theoretical calculations can indicate the electronic properties and reactivity of the molecule .

科学研究应用

合成与生物应用

1-(2-溴苯基)-1H-吡唑-4-羧酸是一种杂环化合物,可用作合成具有生物活性的化合物的构建模块。吡唑羧酸衍生物(如1-(2-溴苯基)-1H-吡唑-4-羧酸)以其多种生物活性而闻名,包括抗菌、抗癌、抗炎、抗抑郁、抗真菌、抗结核和抗病毒特性。这些衍生物因其多功能的合成适用性和生物活性而在药物化学中至关重要。总结的文献详细强调了吡唑羧酸衍生物的合成方法及其生物应用,为药物化学领域的科学家提供了指导 (Cetin, 2020)。

在杂环化合物合成中的用途

该化合物被用作合成各种杂环化合物的构建模块。像1-(2-溴苯基)-1H-吡唑-4-羧酸这样的化合物的独特反应性和结构特征使其对于合成杂环化合物(如吡唑咪唑、噻唑、螺吡啶、螺吡咯、螺并吡喃等)非常有价值。它在杂环和染料合成中的重要性突出了此类化合物化学领域的最新进展。它们为从各种前体(包括胺、α-氨基羧酸、它们的酯、酚、丙二腈和氮杂冠醚)生成广泛的产品提供了温和的反应条件 (Gomaa & Ali, 2020)。

在抗癌剂开发中的应用

该化合物在抗癌剂的开发中也很重要。它作为 Knoevenagel 缩合产物的基础,在α,β-不饱和酮/羧酸的生成中至关重要。这些产物通过靶向各种癌症靶点(如 DNA、微管蛋白、Topo-I/II 和激酶)表现出显着的抗癌活性。综述强调了近年来探索的 Knoevenagel 缩合的效率,以生成药理学感兴趣的分子,主要针对癌症 (Tokala 等人,2022)。

安全和危害

未来方向

The future directions for research on a compound would depend on its potential applications. For example, if the compound showed promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .

属性

IUPAC Name |

1-(2-bromophenyl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-8-3-1-2-4-9(8)13-6-7(5-12-13)10(14)15/h1-6H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFLYIMZWMOINI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=C(C=N2)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromophenyl)-1H-pyrazole-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-bromobenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2529091.png)

![3-allyl-8-(2-aminophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2529094.png)

![1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2529097.png)

![ethyl 3-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2529098.png)

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2529100.png)

![Ethyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2529101.png)

![3-chloro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2529103.png)

![5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-2-furohydrazide](/img/structure/B2529104.png)

![(Z)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2529108.png)

![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2529110.png)

![3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoic acid](/img/structure/B2529113.png)